2,3,3,4,4-Pentamethylhexane
Description
Contextualization within Modern Organic Chemistry Research
The study of highly branched alkanes is of considerable interest in several areas of contemporary organic chemistry. Their stability and combustion properties make them relevant to the development of high-performance fuels. ontosight.ai The octane (B31449) rating of gasoline, for instance, is a measure of its resistance to knocking, and highly branched alkanes generally exhibit higher octane numbers than their straight-chain counterparts.
Furthermore, these molecules serve as fundamental models for understanding intramolecular forces and conformational preferences. The dense packing of alkyl groups in a small space creates significant steric strain, influencing bond lengths, bond angles, and rotational barriers. Computational chemistry plays a vital role in exploring the potential energy surfaces of these sterically crowded molecules, providing insights into their stability and reactivity. researchgate.net The debate over the origins of the increased stability of branched alkanes compared to linear ones, for example, continues to be a subject of theoretical investigation, with factors like protobranching and stabilizing geminal σ→σ* delocalization being considered. researchgate.net
Fundamental Challenges Associated with Investigating Sterically Hindered Alkanes
The very structural features that make highly branched alkanes interesting also present significant challenges to their study.
Synthesis: The construction of sterically hindered carbon-carbon bonds is a formidable synthetic challenge. organic-chemistry.org Traditional coupling reactions often fail or give low yields due to the steric bulk of the reactants. The synthesis of molecules like 2,3,3,4,4-pentamethylhexane, an isomer of undecane, requires specialized methods that can overcome the steric repulsion between the reacting centers. For instance, cobalt-catalyzed cross-coupling of tertiary alkyl Grignard reagents has shown promise in forming congested quaternary carbon centers. organic-chemistry.org
Conformational Analysis: The conformational landscape of highly branched alkanes is exceedingly complex. The rotation around C-C bonds is severely restricted by the bulky substituents, leading to high rotational energy barriers. While simple alkanes like butane (B89635) have well-defined staggered and eclipsed conformations, the analysis of a molecule like this compound, particularly viewing down the congested C3-C4 bond, reveals significant steric hindrance in all rotational arrangements. Computational methods, such as molecular mechanics and density functional theory (DFT), are indispensable tools for mapping the potential energy surface and identifying the most stable conformers. researchgate.net
Spectroscopic Characterization: The high degree of symmetry and the presence of numerous chemically similar protons and carbons in highly branched alkanes can complicate the interpretation of their NMR spectra. While techniques like 2D DQF-COSY NMR can aid in characterizing mixtures of linear and branched alkanes, resolving the spectra of a single, highly complex isomer remains a challenge. nih.govnih.gov Similarly, infrared (IR) spectroscopy can provide information about the ratio of methylene (B1212753) (CH2) to methyl (CH3) groups, offering a measure of the degree of branching. itnms.ac.rsresearchgate.net
Physicochemical Properties of this compound
Below is a table summarizing some of the key identifiers and computed physical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₁H₂₄ | nih.gov |
| Molecular Weight | 156.31 g/mol | nih.gov |
| CAS Number | 61868-89-1 | nih.gov |
| Density | 0.796 g/mL (predicted) | stenutz.eu |
| Refractive Index | 1.445 (predicted) | stenutz.eu |
| Molar Volume | 196.4 mL/mol (predicted) | stenutz.eu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-89-1 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,3,3,4,4-pentamethylhexane |
InChI |
InChI=1S/C11H24/c1-8-10(4,5)11(6,7)9(2)3/h9H,8H2,1-7H3 |
InChI Key |
GHRPCKCGHFDDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3,3,4,4 Pentamethylhexane and Analogous Highly Branched Alkanes
Strategies for Constructing Sterically Hindered Carbon Frameworks
The creation of sterically hindered carbon skeletons, particularly those containing quaternary carbon centers, is a formidable task in synthetic chemistry. Traditional methods often fail due to severe steric clashes and competing side reactions. Consequently, modern organic synthesis has focused on developing novel carbon-carbon bond-forming reactions and reduction techniques capable of overcoming these hurdles.
Recent Advances in Carbon-Carbon Coupling Reactions for Multi-Substituted Systems
Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, constructing sterically crowded quaternary carbon centers remains a significant challenge. Recent advancements have focused on the use of earth-abundant metals and novel ligand designs to facilitate these difficult transformations.
One promising approach involves iron-catalyzed coupling reactions. For instance, a method utilizing a bisphosphine ligand iron complex has been shown to efficiently catalyze the coupling of tertiary alkyl halides with primary and secondary alkyl zinc reagents. This strategy allows for the construction of quaternary carbon centers with significant steric hindrance. organic-chemistry.org The reaction proceeds with high selectivity, and the use of an iron catalyst offers a more cost-effective and sustainable alternative to precious metal catalysts. chemistryviews.org The proposed mechanism often involves radical intermediates, highlighting the synergy between organometallic and radical chemistry. chemistryviews.org
Another strategy involves the cross-electrophile coupling of tertiary bromides with primary alkyl electrophiles, also catalyzed by iron complexes. This method utilizes a biomimetic bimolecular homolytic substitution (SH2) mechanism to form all-carbon quaternary centers, effectively bypassing the problematic β-hydride elimination pathways that often plague traditional cross-coupling reactions with sterically hindered substrates. princeton.edu
These methodologies could be hypothetically applied to the synthesis of a precursor to 2,3,3,4,4-pentamethylhexane. For example, a tertiary alkyl halide could be coupled with a suitable secondary alkyl zinc reagent in the presence of an iron catalyst to form the core carbon skeleton.
Table 1: Examples of Iron-Catalyzed C(sp³)-C(sp³) Coupling for Quaternary Carbon Center Construction
| Tertiary Alkyl Halide | Alkyl Zinc Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1-Bromo-1-methylcyclohexane | Diethylzinc | Fe(BF-Phos)Cl₂ | 85 |
| 1-Bromo-1-phenylcyclopentane | Dipropylzinc | Fe(BF-Phos)Cl₂ | 78 |
| 2-Bromo-2-methyladamantane | Dibutylzinc | Fe(BF-Phos)Cl₂ | 72 |
Data is illustrative and based on findings for analogous systems. organic-chemistry.orgchemistryviews.org
Catalytic Hydrogenation of Sterically Hindered Olefins and Alkenes for Alkane Formation
Once a suitable unsaturated precursor is synthesized, the final step in forming a highly branched alkane like this compound is the complete reduction of any double or triple bonds. Catalytic hydrogenation is the most common method for this transformation. However, sterically hindered alkenes, particularly tetrasubstituted ones, can be challenging to hydrogenate using traditional catalysts like palladium on carbon (Pd/C) due to the difficulty of the olefin coordinating to the catalyst surface.
To address this, more active and specialized catalysts have been developed. Crabtree's catalyst, an iridium-based complex, is notably effective for the hydrogenation of even highly substituted olefins that are resistant to other catalysts. wikipedia.org It can operate at room temperature and is tolerant of various functional groups, although it can be sensitive to impurities. wikipedia.org
Recent research has also focused on the development of rhodium-catalyzed asymmetric transfer hydrogenation methods, which have proven effective for a variety of tetrasubstituted olefins, achieving excellent yields and enantioselectivities. nih.gov While enantioselectivity is not a factor for the achiral this compound, the high reactivity of these catalysts makes them relevant for the synthesis of sterically hindered alkanes in general. The development of iridium catalysts has also led to the first generally applicable, highly enantio- and diastereoselective hydrogenation of unfunctionalized tetrasubstituted acyclic olefins. nih.gov
A hypothetical precursor to this compound, such as 2,3,3,4,4-pentamethylhex-1-ene, could be effectively hydrogenated using one of these advanced catalytic systems to yield the final saturated alkane.
Exploration of Radical-Radical Coupling Approaches in Hindered Synthesis
Radical-radical coupling presents a powerful strategy for the formation of sterically congested C-C bonds, as radical intermediates are less sensitive to steric hindrance than their ionic counterparts. Visible-light photoredox catalysis has emerged as a mild and efficient way to generate radicals under controlled conditions.
This approach can be used to couple tertiary carbon radicals with various acceptors to create quaternary carbons. researchgate.net For example, tertiary alcohols can be converted into tert-alkyl N-phthalimidoyl oxalates, which, upon exposure to visible light in the presence of a photocatalyst, fragment to form tertiary carbon radicals. These radicals can then engage in coupling reactions. researchgate.net
Mechanistic studies suggest that these reactions can proceed through a radical-mediated pathway, offering a complementary approach to traditional organometallic cross-coupling. organic-chemistry.org This method is particularly useful for uniting complex carbon fragments to form new quaternary centers. researchgate.net
Stereoselective Synthesis of Highly Branched Alkane Isomers
While this compound itself is achiral, the methodologies used to synthesize highly branched alkanes are often developed in the context of stereoselective synthesis to create specific isomers of more complex molecules. The principles and catalysts developed for stereoselective synthesis are often highly effective for the synthesis of achiral but sterically demanding targets.
For instance, the enantioselective synthesis of acyclic quaternary carbon stereocenters can be achieved through the organocatalyzed 1,4-conjugate addition of organoborates to specifically configured enediketones. nih.gov While the focus is on creating chiral centers, the underlying reactivity demonstrates a powerful method for constructing congested acyclic structures.
Furthermore, the synthesis of branched alkanes often involves the creation of tertiary alcohols via Grignard reactions, followed by dehydration and hydrogenation. plymouth.ac.uk By carefully selecting chiral catalysts or auxiliaries in these steps, it is possible to control the stereochemistry of the final alkane product. The knowledge gained from these stereoselective syntheses informs the development of methods for producing complex achiral alkanes.
Development of Novel Catalytic Systems for Formation of Sterically Demanding Alkanes
The synthesis of sterically demanding alkanes is intrinsically linked to the development of novel and highly active catalytic systems. For C-C bond formation, the use of N-heterocyclic carbene (NHC) ligands with palladium has been shown to be highly effective in cross-couplings of hindered systems. nih.gov
In the realm of hydrogenation, as mentioned previously, iridium-based systems like Crabtree's catalyst have been pivotal. wikipedia.org The first successful catalytic, homogeneous hydrogenation of unfunctionalized tetrasubstituted alkenes was reported using such a catalyst. illinois.edu More recent developments have focused on creating chiral analogues of these catalysts to achieve high enantioselectivity in the hydrogenation of highly substituted alkenes.
Cobalt-catalyzed systems have also shown promise. A cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents, in the presence of 1,3-butadiene (B125203) as a ligand precursor, can construct sterically congested quaternary carbon centers. organic-chemistry.org Additionally, by manipulating ligands in cobalt-catalyzed processes, diastereodivergent synthesis of multi-substituted cycloalkanes has been achieved, showcasing the versatility of modern catalytic systems in controlling the three-dimensional arrangement of substituents. nih.gov
Table 2: Comparison of Catalysts for Hydrogenation of Tetrasubstituted Olefins
| Catalyst | Metal | Typical Substrates | Advantages |
|---|---|---|---|
| Wilkinson's Catalyst | Rhodium | Mono- and di-substituted olefins | Well-established, commercially available |
| Schrock-Osborn Catalyst | Rhodium | Mono- and di-substituted olefins | High turnover for simple olefins |
| Crabtree's Catalyst | Iridium | Mono-, di-, tri-, and tetrasubstituted olefins | Highly active for hindered systems |
| (R)-1o | Iridium | Unfunctionalized tetrasubstituted acyclic olefins | High enantio- and diastereoselectivity |
Data is for illustrative purposes to compare catalyst applicability. wikipedia.orgnih.gov
Conformational Landscape and Analysis of 2,3,3,4,4 Pentamethylhexane
Quantitative Investigation of Rotational Barriers and Conformational Isomers
For instance, studies on molecules like 2,2,3,3-tetramethylbutane (B1293380) (hexamethylethane) reveal significantly high barriers to rotation around the central C-C bond. The eclipsed conformation, where the methyl groups on the adjacent carbons are aligned, is highly destabilized by severe steric clashes. The staggered conformation, which is typically the most stable for simple alkanes, is also subject to significant strain in these crowded systems.
The rotational barrier is the energy difference between the lowest energy (staggered-like) conformation and the highest energy (eclipsed-like) transition state. In highly branched alkanes, these barriers can be substantial, often exceeding 20 kcal/mol. This high barrier means that at room temperature, the interconversion between different staggered conformations is slow on the NMR timescale, potentially allowing for the observation of distinct conformers.
| Alkane | Rotational Barrier (kcal/mol) | Reference Compound for Estimation |
|---|---|---|
| Ethane | 2.9 | Experimental Value |
| Propane | 3.4 | Experimental Value |
| Butane (B89635) (C2-C3) | 4.5 - 6.0 | Experimental Value |
| 2,2,3,3-Tetramethylbutane | >15 | Computational Studies |
| 2,3,3,4,4-Pentamethylhexane | >20 (Estimated) | Extrapolation from smaller branched alkanes |
Analysis of Strain Energy Contributions in Highly Branched Systems
Torsional strain arises from the repulsion between electron clouds of bonds on adjacent atoms as they eclipse one another during bond rotation. In simple alkanes, the energy cost of an H-H eclipsing interaction is approximately 1 kcal/mol, while a CH3-H eclipsing interaction is about 1.4 kcal/mol, and a CH3-CH3 eclipsing interaction is significantly higher.
In this compound, the rotation around the C3-C4 bond would lead to multiple eclipsing interactions between methyl and ethyl groups. In a fully eclipsed conformation, the torsional strain would be exceptionally high due to the simultaneous eclipsing of these bulky groups. Even in staggered conformations, deviations from the ideal dihedral angles to alleviate steric strain can introduce some degree of torsional strain.
Steric strain, also known as van der Waals strain, occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive forces. This is a dominant factor in determining the conformational preferences of highly branched alkanes. The van der Waals radius of a methyl group is approximately 2.0 Å. When two methyl groups are forced closer than the sum of their van der Waals radii (around 4.0 Å), a significant repulsive interaction occurs.
| Interaction Type | Strain Energy (kcal/mol) | Nature of Strain |
|---|---|---|
| H-H Eclipsing | ~1.0 | Torsional |
| CH3-H Eclipsing | ~1.4 | Torsional |
| CH3-CH3 Eclipsing | >4.0 | Torsional & Steric |
| Gauche Butane Interaction | ~0.9 | Steric |
Elucidation of Conformational Interconversion Pathways
The interconversion between different stable conformations of an alkane occurs through rotation about its C-C single bonds. The pathway for this interconversion can be visualized on a potential energy surface, where the stable conformers are located in energy minima and the transition states correspond to energy maxima.
For this compound, the conformational interconversion pathway around the central C3-C4 bond is expected to be a high-energy process. The transition state for this rotation would involve a highly strained eclipsed or near-eclipsed arrangement of the bulky substituents. The energy profile would likely show deep wells corresponding to the staggered-like conformers, separated by high energy barriers.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to map out these interconversion pathways. By systematically rotating the dihedral angle of interest and calculating the energy at each step, a potential energy profile can be generated. This profile provides valuable information about the relative energies of the conformers, the heights of the rotational barriers, and the structures of the transition states. For a molecule as complex as this compound, such calculations would be essential to gain a quantitative understanding of its dynamic conformational behavior.
Computational Chemistry and Theoretical Modeling of 2,3,3,4,4 Pentamethylhexane
Quantum Chemical Methodologies Applied to Highly Branched Alkane Systems
Quantum chemical methods, which solve the electronic Schrödinger equation, offer a first-principles approach to understanding the structure and stability of molecules. For sterically hindered systems like 2,3,3,4,4-pentamethylhexane, these methods are crucial for accurately describing the subtle electronic effects that influence conformational preferences.
Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), systematically improve upon the Hartree-Fock approximation by including electron correlation, which is vital for accurately modeling the dispersion forces that are significant in non-polar alkanes. DFT, on the other hand, approximates the complex many-electron problem by focusing on the electron density, offering a computationally more efficient alternative without significant loss of accuracy for many systems.
In the study of highly branched alkanes, DFT methods, particularly those incorporating dispersion corrections (e.g., B3LYP-D3), have proven effective in predicting conformational energies and rotational barriers. For instance, a conformational analysis of the closely related isomer, 2,3,4-trimethylpentane, using the WB97XD functional with the aug-cc-pVTZ basis set, revealed the existence of five distinct conformers with relative energy differences of up to a few kcal/mol. researchgate.net This highlights the complexity of the potential energy surface even in smaller branched alkanes and underscores the necessity of these high-level calculations for understanding the conformational preferences of the more sterically congested this compound.
A key challenge in applying these methods to highly branched alkanes is the accurate treatment of non-covalent interactions, particularly van der Waals forces, which play a crucial role in the stability of different conformers. udel.eduarxiv.org The dense packing of methyl groups in this compound leads to significant dispersion interactions and Pauli repulsion, which must be accurately modeled to obtain reliable energetic information.
Table 1: Comparison of Computational Methods for Alkane Conformational Energies
| Method | Key Features | Applicability to this compound |
| MP2 | Includes electron correlation, good for dispersion forces. | Computationally expensive but provides a high-accuracy benchmark for conformational energies. |
| B3LYP | A popular hybrid DFT functional. | Requires dispersion correction (e.g., -D3) for accurate results in sterically crowded alkanes. |
| WB97XD | A long-range corrected DFT functional with empirical dispersion. | Well-suited for systems with significant non-covalent interactions, making it a strong candidate for studying this compound. |
Gaussian-2 (G2) theory and its variants are composite ab initio methods designed to achieve high accuracy in thermochemical calculations, approaching experimental accuracy (typically within ±2 kcal/mol). G2 theory accomplishes this by combining results from a series of calculations with different levels of theory and basis sets to extrapolate to the exact solution of the Schrödinger equation.
Molecular mechanics methods, such as MM3, offer a computationally inexpensive way to explore the conformational space of large molecules. These methods rely on a classical mechanical force field, which is a set of parameters that describe the potential energy of a molecule as a function of its geometry. For highly branched and sterically hindered alkanes, the accuracy of the force field is paramount.
The MM3 force field has been specifically parameterized to reproduce experimental and high-level ab initio data for a wide range of hydrocarbons, including those with significant steric congestion. chemrxiv.org However, for a molecule as sterically demanding as this compound, standard MM3 parameters may require refinement to accurately capture the subtle interplay of van der Waals interactions, bond angle distortions, and torsional strains.
Recent advancements in force field development involve the use of high-level quantum mechanics calculations to derive more accurate parameters, particularly for anharmonic bond stretching and complex torsional potentials. nih.govnih.govresearchgate.net For this compound, this would involve performing detailed scans of the potential energy surface around the C3-C4 bond using DFT or ab initio methods and then fitting the MM3 torsional parameters to reproduce these high-level energy profiles. This refinement is crucial for reliable predictions of the conformational populations and dynamic behavior of the molecule.
Molecular Dynamics and Configurational Bias Monte Carlo Simulations for Branched Alkanes
Molecular dynamics (MD) and Configurational Bias Monte Carlo (CBMC) are powerful simulation techniques for studying the thermodynamic and transport properties of complex molecular systems. For highly branched alkanes like this compound, these methods can provide insights into liquid-phase behavior, conformational dynamics, and adsorption phenomena.
MD simulations of linear and branched alkanes have been used to investigate properties such as viscosity, diffusion, and local intramolecular dynamics. researchgate.net While specific MD studies on this compound are not prevalent, simulations of other C11H24 isomers, such as n-undecane, provide a framework for understanding the influence of molecular architecture on macroscopic properties. researchgate.net For this compound, MD simulations could be used to explore the accessible conformational space at different temperatures and to understand how its compact, highly branched structure affects its packing in the liquid state.
The CBMC method is particularly well-suited for simulating systems of flexible molecules, including long-chain and branched alkanes. nih.govacmm.nlusp.brlibretexts.org This technique enhances the efficiency of sampling different molecular conformations, which is crucial for accurately calculating thermodynamic properties like adsorption isotherms in porous materials. epfl.ch For this compound, CBMC simulations could be employed to predict its adsorption behavior in zeolites or other nanoporous materials, which is relevant for separation processes in the petrochemical industry. The high degree of branching in this compound would likely lead to unique adsorption characteristics compared to its linear or less-branched isomers.
Predictive Modeling of Ground State Structures and Energetic Minima
Predicting the ground state structure and identifying all low-energy minima on the potential energy surface of a flexible molecule like this compound is a non-trivial computational task. The presence of multiple rotatable bonds and severe steric hindrance leads to a complex conformational landscape.
A common approach involves a hierarchical computational strategy. Initially, a broad conformational search is performed using a computationally inexpensive method like molecular mechanics (e.g., MM3) to generate a large number of potential conformers. The unique low-energy structures identified in this initial search are then subjected to geometry optimization and energy calculation at a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP-D3/6-31G*). chemrxiv.org For the most critical low-energy conformers, single-point energy calculations at an even higher level of theory (e.g., MP2 or a composite method) can be performed to obtain highly accurate relative energies.
For this compound, the rotation around the central C3-C4 bond is expected to be the most significant conformational degree of freedom. The bulky pentamethyl-substituted ethyl and propyl groups on either side of this bond will lead to significant steric clashes, resulting in a high rotational barrier and distinct energetic minima. The relative energies of these minima will be determined by a delicate balance of stabilizing dispersion interactions and destabilizing steric repulsion.
Computational Deconvolution of Steric and Electronic Effects on Conformation
The conformational preferences of this compound are governed by a complex interplay of steric and electronic effects. Computational methods provide a powerful means to dissect these contributions and understand their relative importance.
Steric effects in highly branched alkanes arise primarily from the repulsive interactions between the electron clouds of non-bonded atoms or groups that are in close proximity. core.ac.uk In this compound, the numerous methyl groups lead to significant steric hindrance, particularly in conformations where these groups are eclipsed or in close gauche arrangements. This steric strain will lead to distortions in bond angles and bond lengths to alleviate the repulsion, and these distortions can be quantified through computational geometry optimizations.
Electronic effects , while often considered less dominant in non-polar alkanes, can still play a significant role in determining conformational stability. These effects include hyperconjugation and intramolecular dispersion forces. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. In alkanes, this typically involves the interaction of C-H or C-C σ bonds. While the inductive effect in alkanes is generally small, the cumulative effect of multiple alkyl groups can influence electron density distribution. brilliant.orgyoutube.com
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Highly Branched Alkanes
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Detail
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules. For a highly branched alkane like 2,3,3,4,4-pentamethylhexane, ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Due to the high symmetry of this compound, a simplified NMR spectrum is anticipated. The molecule possesses several equivalent methyl and methylene (B1212753) groups, which will result in a reduced number of signals despite its 11 carbon atoms and 24 hydrogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct count of the number of non-equivalent carbon environments. For this compound, several distinct signals are expected for the methyl, methylene, and quaternary carbons. The chemical shifts of these carbons are highly dependent on their local electronic environment and the degree of branching.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Primary (CH₃) | 10 - 25 |
| Secondary (CH₂) | 20 - 40 |
| Tertiary (CH) | 25 - 50 |
Note: These are general expected ranges for alkanes and the actual values for this compound may vary.
Analysis via Vibrational Spectroscopy (Raman, Infrared) for Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. For a saturated hydrocarbon like this compound, the spectra are dominated by C-H and C-C stretching and bending vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. Additional bands corresponding to C-H bending vibrations (scissoring, rocking, and wagging) appear in the 1350-1470 cm⁻¹ region. The presence of gem-dimethyl groups (two methyl groups on the same carbon) often gives rise to a characteristic doublet in the C-H bending region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. C-C bond vibrations, which are often weak in the IR spectrum of alkanes, can be more prominent in the Raman spectrum. The symmetric vibrations of the carbon skeleton are particularly Raman active and can provide insights into the conformational arrangement of the molecule.
Characteristic Vibrational Frequencies for Alkanes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch | 2850 - 3000 |
| C-H Bend (Scissoring) | 1450 - 1470 |
| C-H Bend (Methyl Rock) | ~1375 |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₂₄), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. The molecular weight of this compound is approximately 156.31 g/mol .
The fragmentation of highly branched alkanes in the mass spectrometer is characterized by cleavage at the points of branching to form stable carbocations. The high degree of substitution in this compound would lead to preferential cleavage at the quaternary centers. The loss of alkyl radicals from the molecular ion will result in a series of fragment ions. The most abundant fragments will correspond to the most stable carbocations that can be formed. Due to the extensive branching, the molecular ion peak itself may be of very low intensity or even absent.
Predicted Major Fragmentation Pathways for this compound
| Fragment Ion (m/z) | Corresponding Lost Neutral Fragment |
|---|---|
| 141 | CH₃ |
| 127 | C₂H₅ |
| 99 | C₄H₉ |
| 85 | C₅H₁₁ |
| 71 | C₆H₁₃ |
Note: The relative intensities of these fragments would depend on the stability of the resulting carbocations.
Future Research Directions and Unexplored Avenues for 2,3,3,4,4 Pentamethylhexane Research
Development of Asymmetric Synthetic Routes to Chiral Highly Branched Alkanes
The synthesis of molecules with all-carbon quaternary stereocenters is a significant challenge in organic chemistry. While 2,3,3,4,4-pentamethylhexane itself is achiral, the development of synthetic methods to access chiral analogs would be a considerable advancement. Future research could focus on creating chiral versions of this highly congested structure, which would be invaluable for fundamental studies in stereochemistry and chiroptical properties.
Key research objectives in this area could include:
Catalytic Enantioselective Synthesis: Exploring and developing new transition-metal catalyzed reactions to construct sterically hindered C-C bonds with high enantioselectivity. This could involve the use of novel chiral ligands that can operate effectively in a crowded steric environment.
Chiral Auxiliaries: Investigating the use of chiral auxiliaries to direct the stereochemical outcome of reactions that form the quaternary carbon centers. A successful strategy would require an auxiliary that is effective in controlling stereochemistry and can be removed without racemization or decomposition of the product.
Organocatalysis: Applying the principles of organocatalysis to the asymmetric synthesis of highly branched alkanes. Chiral organocatalysts could offer a metal-free alternative for the construction of these challenging structures.
The successful development of such synthetic routes would not only provide access to new chiral building blocks for materials science and medicinal chemistry but also push the boundaries of current synthetic capabilities.
Advanced Spectroscopic Methods for Probing Dynamic Conformational Exchange
The dense arrangement of methyl groups in this compound is expected to lead to significant steric strain and restricted rotation around the central C3-C4 bond. This will result in a complex conformational landscape with multiple, closely spaced energy minima. Probing the dynamics of the interconversion between these conformers is a non-trivial task that would require the application of advanced spectroscopic techniques.
Future research in this domain could involve:
Variable-Temperature NMR Spectroscopy: By studying the NMR spectra of this compound over a range of temperatures, it may be possible to observe the coalescence of signals as the rate of conformational exchange increases. This would allow for the determination of the energy barriers to rotation around the sterically hindered bonds.
Advanced 2D NMR Techniques: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide through-space correlations between protons, offering insights into the predominant conformations in solution.
Ultrafast Spectroscopy: Time-resolved spectroscopic methods, such as femtosecond transient absorption or 2D-IR spectroscopy, could potentially be used to directly observe the conformational dynamics on the timescale of molecular vibrations and rotations.
A detailed understanding of the conformational dynamics is crucial as it directly influences the physical and chemical properties of the molecule.
Synergistic Integration of Computational and Experimental Approaches for Comprehensive Understanding
Given the experimental challenges associated with studying a molecule as complex as this compound, a synergistic approach that combines experimental data with high-level computational modeling will be essential for a comprehensive understanding.
Potential avenues for integrated research include:
High-Level Ab Initio and Density Functional Theory (DFT) Calculations: Computational methods can be used to predict the geometries and relative energies of the different conformers of this compound. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational landscape, allowing for the exploration of the different conformational states and the transitions between them over time. This can be particularly useful for understanding the influence of solvent on the conformational preferences.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying the reactivity of this compound, QM/MM methods could be employed. These methods would treat the reactive center of the molecule with a high level of quantum mechanical theory, while the rest of the molecule is treated with a more computationally efficient molecular mechanics force field.
By iterating between experimental measurements and computational predictions, a more complete and accurate model of the structure, dynamics, and reactivity of this compound can be developed.
Exploration of Specific Chemical Reactivity Profiles Conferred by Extreme Branching Architectures
The high degree of branching in this compound is expected to impart unique chemical reactivity. The steric shielding of the carbon backbone and the electronic effects of the numerous alkyl groups will likely lead to reaction pathways and selectivities that are not observed in less branched alkanes.
Future research into the chemical reactivity could focus on:
Carbocation Chemistry: The formation of a carbocation at one of the tertiary or quaternary carbons of this compound would be of great interest. The stability of such a carbocation would be influenced by the electron-donating effects of the surrounding alkyl groups, but also by the significant steric strain. Studying the behavior of these carbocations could reveal novel rearrangement pathways.
C-H Activation: The activation of the typically inert C-H bonds in alkanes is a major goal in modern chemistry. Investigating the C-H activation of this compound with various catalysts could lead to the development of new methods for the functionalization of highly branched hydrocarbons. The steric hindrance around the C-H bonds would present a significant challenge for catalysts, and success in this area would represent a major advance.
Radical Reactions: The reactivity of this compound in radical reactions, such as halogenation, is also an area ripe for exploration. The selectivity of radical attack on the different types of C-H bonds (primary, secondary, tertiary) would provide insights into the interplay of steric and electronic effects in radical processes.
Combustion and Pyrolysis: While alkanes are known for their use as fuels, the combustion and pyrolysis of a highly branched alkane like this compound could exhibit unusual behavior. The fragmentation patterns and the nature of the intermediates formed under high-temperature conditions could be significantly different from those of linear alkanes.
By systematically exploring these areas, a deeper understanding of the fundamental principles governing the reactivity of highly branched alkanes can be achieved, with potential applications in catalysis, materials science, and combustion chemistry.
Q & A
Q. How should researchers address conflicting toxicity data for this compound in aquatic organisms?
- Resolution : Reconcile data by standardizing test organisms (e.g., Daphnia magna vs. zebrafish) and exposure conditions (e.g., static vs. flow-through systems). Use probabilistic risk assessment frameworks to account for interspecies variability and environmental matrices .
Experimental Design Considerations
Q. What controls are critical when studying the photodegradation of this compound under UV irradiation?
- Design : Include dark controls to rule out thermal degradation and use actinometry to calibrate UV light intensity. Monitor intermediate products (e.g., ketones or aldehydes) via GC-MS and compare degradation rates with structurally similar compounds like 2,2,4-trimethylpentane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
